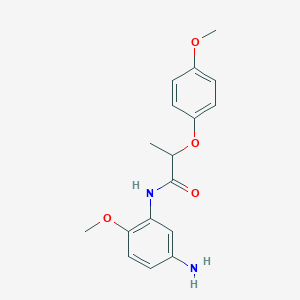
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes an amide linkage, methoxy groups, and aromatic rings, which could contribute to its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide typically involves multiple steps, including the formation of the amide bond and the introduction of methoxy groups. A common synthetic route might involve:
Starting Materials: 5-Amino-2-methoxybenzoic acid and 4-methoxyphenol.
Amide Bond Formation: The carboxylic acid group of 5-Amino-2-methoxybenzoic acid can be activated using reagents like carbodiimides (e.g., EDC, DCC) and then reacted with 4-methoxyphenol to form the amide bond.
Methoxy Group Introduction: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base (e.g., K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzoic acids, while reduction of the amide bond could yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. The methoxy and amide groups might play a role in binding interactions, while the aromatic rings could contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Amino-2-methoxyphenyl)-2-(4-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-Amino-2-hydroxyphenyl)-2-(4-methoxyphenoxy)-propanamide: Similar structure but with a hydroxy group on the other aromatic ring.
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-butanamide: Similar structure but with a butanamide instead of a propanamide.
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-15-10-12(18)4-9-16(15)22-3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRRWEGGCBRNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















